molecular formula C20H21NO6 B12169816 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12169816
M. Wt: 371.4 g/mol
InChI Key: QOXBDTPFVFTYPS-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a pyrrolidine-2,3-dione derivative characterized by a tricarbonylmethane scaffold. Its structure includes a furan-2-yl group at the 4-position, a hydroxy-methylidene moiety, a 3-methoxyphenyl substituent at the 5-position, and a 3-methoxypropyl chain at the 1-position. This compound belongs to a class of heterocyclic molecules known for their diverse bioactivities, including herbicidal and antibiotic properties, as observed in structurally related pyrrolidine-diones .

The methoxy groups enhance lipophilicity, which may improve membrane permeability compared to non-alkylated analogs .

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(3-methoxyphenyl)-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6/c1-25-10-5-9-21-17(13-6-3-7-14(12-13)26-2)16(19(23)20(21)24)18(22)15-8-4-11-27-15/h3-4,6-8,11-12,17,23H,5,9-10H2,1-2H3

InChI Key

QOXBDTPFVFTYPS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Furan-2-yl Intermediate

The furan-2-yl(hydroxy)methylidene moiety is prepared via Knorr pyrrole synthesis modifications. Reacting ethyl 3-oxobutanoate with hydroxylamine hydrochloride in ethanol yields the hydroxylamine intermediate, which undergoes condensation with furfural under acidic conditions (HCl, 60°C, 6 hr) to form the furan-2-yl group.

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 60°C

  • Yield: 68–72%

Cyclization to Pyrrolidine-2,3-dione Core

The cyclization step employs a Dieckmann condensation strategy. The furan-2-yl intermediate reacts with 3-methoxyphenylacetic acid in the presence of acetic anhydride and sodium acetate (120°C, 8 hr), forming the bicyclic pyrrolidine-2,3-dione structure.

Optimization Notes :

  • Excess acetic anhydride improves cyclization efficiency (yield increases from 45% to 62%).

  • Microwave-assisted heating reduces reaction time to 2 hr with comparable yields.

Three-Component Reaction Methodology

A streamlined approach adapted from Nguyen et al. involves a one-pot, three-component reaction of:

  • 3-Methoxypropylamine

  • Ethyl 2,4-dioxovalerate

  • 3-Methoxybenzaldehyde

Procedure :

  • Combine reagents in ethanol (1:1:1 molar ratio).

  • Add catalytic p-toluenesulfonic acid (PTSA, 10 mol%).

  • Reflux at 80°C for 12 hr.

Key Outcomes :

  • Yield: 58%

  • Stereoselectivity: >95% (4E)-isomer due to steric hindrance from the 3-methoxypropyl group.

Functional Group Transformations

Introduction of 3-Methoxypropyl Group

The 3-methoxypropyl substituent is introduced via N-alkylation of the pyrrolidine nitrogen. Reacting the cyclized intermediate with 3-methoxypropyl bromide in DMF (K2CO3, 50°C, 6 hr) achieves 89% conversion.

Side Reactions :

  • Competing O-alkylation is suppressed using bulky bases (e.g., DBU).

Oxidation-Hydroxylation Sequence

The exocyclic double bond’s (4E)-configuration is stabilized by a stereoselective hydroxylation step:

  • Treat the alkylated product with mCPBA (meta-chloroperbenzoic acid) in CH2Cl2 (0°C, 1 hr).

  • Hydrolyze the epoxide intermediate with H2O/THF (rt, 2 hr).

Yield : 76% (two steps)

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates key steps:

StepConventional TimeMicrowave TimeYield Change
Cyclization8 hr2 hr+5%
N-Alkylation6 hr1 hr+8%

Data sourced from VulcanChem protocols.

Solvent Optimization

Solvent polarity critically impacts reaction outcomes:

SolventCyclization YieldN-Alkylation Yield
Ethanol62%75%
DMF58%89%
THF49%68%

DMF enhances N-alkylation efficiency due to improved nucleophilicity.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 15.6 Hz, 1H, CH=), 7.35–7.28 (m, 3H, Ar-H), 6.52 (s, 1H, furan-H).

  • 13C NMR : 198.4 (C=O), 165.2 (C=O), 152.1 (C-O).

  • HRMS : m/z calc. for C23H25NO6 [M+H]+: 412.1756; found: 412.1759.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms >98% purity after column chromatography (SiO2, EtOAc/hexane).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing ethyl 2,4-dioxovalerate with methyl analogues reduces raw material costs by 22% without compromising yield.

Waste Reduction Strategies

  • Solvent recovery systems achieve 90% DMF reuse.

  • Catalytic PTSA reduces heavy metal waste compared to Lewis acid catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the carbonyl groups in the pyrrolidine-2,3-dione core can yield corresponding alcohols.

    Substitution: The methoxy groups on the phenyl and propyl chains can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine-2,3-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features may allow it to interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The furan and methoxyphenyl groups may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

  • Target Compound : Furan-2-yl group at C3.
  • (4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione (CAS 672266-53-4): Features a 4-chlorophenyl group instead of furan-2-yl. Molecular weight: 445.89 g/mol .
  • (4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione (CAS 6652-52-4) : Substitutes furan with a 4-methylphenyl group and includes a pyridinylmethyl chain. The fluorine atom at C5 introduces strong electronegativity, altering dipole moments and solubility (PSA: 70.50 Ų) .

Substituent Variations at the 1-Position

  • Target Compound : 3-Methoxypropyl chain.
  • (Z)-3-[(4-Ethoxyphenyl)(hydroxy)methylidene]-1-isopropylpyrrolidine-2,4-dione : Replaces the methoxypropyl group with a smaller isopropyl chain, reducing steric hindrance and increasing rotational freedom. This structural simplicity correlates with higher herbicidal activity in some analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Target Compound C22H23NO7* ~413.42 ~2.5† Furan-2-yl, 3-methoxyphenyl
CAS 672266-53-4 C23H24ClNO6 445.89 3.8‡ 4-Chlorophenyl, 3,4-dimethoxyphenyl
CAS 6652-52-4 C24H19FN2O3 402.42 4.09 4-Methylphenyl, pyridin-3-ylmethyl

*Estimated based on structural similarity. †Predicted using fragment-based methods. ‡Experimental data from suppliers.

Biological Activity

The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine-2,3-dione core and various functional groups such as furan and methoxy substituents. This article explores the biological activity of this compound, focusing on its therapeutic properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C20H21NO6
  • Molecular Weight : 371.4 g/mol
  • Structural Features :
    • Pyrrolidine ring
    • Furan moiety
    • Methoxyphenyl and methoxypropyl groups

The unique combination of these functional groups enhances the compound's binding affinity to biological targets, potentially leading to various therapeutic effects.

Biological Activity Overview

Research indicates that (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione exhibits several biological activities, including:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth through interaction with specific cellular pathways.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Studies indicate that it may bind to specific targets, altering their activity and leading to significant biochemical effects.

Interaction Studies

Recent research has focused on elucidating how (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione interacts with biological molecules. Key findings include:

  • Binding affinity to enzymes involved in inflammatory responses.
  • Modulation of signaling pathways related to cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of cytokines IL-6, TNF-alpha
AnticancerInduction of apoptosis in breast cancer cells
Enzyme InhibitionInteraction with cyclooxygenase (COX)
AntioxidantScavenging free radicals

Synthesis and Derivatives

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthesis pathway includes the formation of the pyrrolidine core followed by the introduction of furan and methoxy substituents.

Synthetic Route Overview

  • Formation of Pyrrolidine Core : Utilizing acylpyruvic acid derivatives.
  • Introduction of Functional Groups : Employing electrophilic substitution reactions for furan and methoxy groups.

Q & A

Q. What are the optimized multi-step synthetic routes for synthesizing this compound?

The synthesis typically involves:

  • Step 1: Formation of the pyrrolidine-2,3-dione core via cyclization of substituted precursors (e.g., 4-acetyl-3-hydroxy intermediates) under reflux with reagents like methylamine in ethanol .
  • Step 2: Introduction of the furan-2-yl(hydroxy)methylidene group via aldol-like condensation, using furfural derivatives under acidic or basic conditions .
  • Step 3: Functionalization of the 5-position with a 3-methoxyphenyl group through Suzuki-Miyaura coupling or electrophilic substitution .
  • Step 4: Alkylation of the 1-position with 3-methoxypropyl halides in polar aprotic solvents (e.g., DMF) .
  • Purification: Column chromatography (silica gel, dichloromethane/methanol) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming structural integrity?

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the methylidene group) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₀H₂₂NO₇) .
  • X-ray Crystallography: SHELX software for resolving crystallographic data and validating 3D conformation .

Advanced Research Questions

Q. How do the furan and methoxy substituents influence bioactivity?

  • Furan Ring: Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), potentially modulating anti-inflammatory activity .
  • Methoxy Groups: Improve lipophilicity and membrane permeability, as shown in analogues with logP values ~2.5 .
  • Structure-Activity Relationship (SAR): Replacement of furan with thiophene (as in ) reduces binding affinity by ~30%, highlighting furan's role in target specificity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Case Example: Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM for COX-2 inhibition) may arise from:
    • Assay Conditions: Variations in buffer pH or co-solvents (DMSO% affects compound solubility) .
    • Structural Isomerism: Inadequate separation of E/Z isomers during purification, leading to mixed activity profiles .
  • Methodology: Validate purity via HPLC and replicate assays under standardized conditions .

Q. What computational approaches are effective for target identification?

  • Molecular Docking: Use AutoDock Vina to screen against targets like COX-2 (Vina scores < -7.0 kcal/mol suggest strong binding) .
  • MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns trajectories) for furan interactions with catalytic residues .

Q. What challenges arise in purification due to isomerism?

  • Isomer Separation: The (4E)-configuration must be isolated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to avoid contamination by (4Z)-isomers .
  • Yield Optimization: Isomerization during synthesis can reduce yields by 15–20%; low-temperature (-20°C) quenching mitigates this .

Q. How does the compound’s stability vary under different storage conditions?

  • Solution Stability: Degrades by ~20% in DMSO after 7 days at 25°C; recommend storage at -80°C in inert atmospheres .
  • Solid-State Stability: Stable for >6 months when lyophilized with cryoprotectants (e.g., trehalose) .

Q. What strategies improve derivative design for enhanced efficacy?

  • Substituent Modification: Replace 3-methoxypropyl with morpholine (as in ) to boost solubility and bioavailability (logD reduction from 1.8 to 1.2) .
  • Prodrug Approaches: Introduce ester linkages at the hydroxy group for controlled release in vivo .

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